Bis(propylthio)methyl furan
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Overview
Description
Bis(propylthio)methyl furan is a chemical compound with the molecular formula C11H18OS2 and a molecular weight of 230.39 g/mol It is a derivative of furan, characterized by the presence of two propylthio groups attached to a methyl group on the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(propylthio)methyl furan typically involves the reaction of furan with propylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium/copper co-catalyst system, which facilitates the formation of the desired product through a series of reactions, including trans-diboration, regioselective acylation, cyclization, and dehydration . The reaction conditions often require the use of propargyl alcohols, MHMDS (M=Na, K), B2(pin)2, and an acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(propylthio)methyl furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
Bis(propylthio)methyl furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(propylthio)methyl furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Furfural: A monofunctional furan derivative used in the synthesis of resins and as a solvent.
5-Hydroxymethylfurfural (HMF): A telechelic furan derivative used in the production of polymers and as a platform chemical.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative used as a monomer in the production of bio-based plastics.
Uniqueness
Bis(propylthio)methyl furan is unique due to the presence of two propylthio groups, which impart distinct chemical properties and reactivity compared to other furan derivatives
Properties
Molecular Formula |
C11H18OS2 |
---|---|
Molecular Weight |
230.4 g/mol |
IUPAC Name |
2-methyl-3,4-bis(propylsulfanyl)furan |
InChI |
InChI=1S/C11H18OS2/c1-4-6-13-10-8-12-9(3)11(10)14-7-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
MIXOCJNSBZRZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=COC(=C1SCCC)C |
Origin of Product |
United States |
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